molecular formula C16H13F3N4O2 B1384036 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866137-82-8

2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B1384036
CAS No.: 866137-82-8
M. Wt: 350.29 g/mol
InChI Key: BQCBWERCLSTCQQ-UHFFFAOYSA-N
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Description

2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a complex organic compound that features a pyrazole ring fused with a pyrimidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: This step often involves the condensation of a hydrazine derivative with an α,β-unsaturated ketone under acidic or basic conditions.

    Benzylation and Methylation: The pyrazole intermediate is then subjected to benzylation and methylation reactions using appropriate reagents such as benzyl chloride and methyl iodide.

    Formation of the Pyrimidinone Ring: The final step involves the cyclization of the pyrazole derivative with a trifluoromethylated precursor under controlled conditions, typically using a strong base like sodium hydride in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Properties

IUPAC Name

2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2/c1-9-11(7-10-5-3-2-4-6-10)14(25)23(22-9)15-20-12(16(17,18)19)8-13(24)21-15/h2-6,8,22H,7H2,1H3,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCBWERCLSTCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CC(=O)N2)C(F)(F)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone
Reactant of Route 2
2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone
Reactant of Route 3
2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone
Reactant of Route 4
Reactant of Route 4
2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone
Reactant of Route 5
2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone
Reactant of Route 6
Reactant of Route 6
2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone

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